molecular formula C33H35NO3 B371898 2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one

2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one

Cat. No.: B371898
M. Wt: 493.6g/mol
InChI Key: PNNPISMJSVHXQR-UHFFFAOYSA-N
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Description

2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one involves several steps. The synthetic route typically starts with the preparation of key intermediates, which are then subjected to specific reaction conditions to form the final product. Common methods include:

  • Step 1: Preparation of Intermediates:
    • The synthesis begins with the preparation of intermediates such as 4-methylphenyl, pivaloyl chloride, and tert-butyl derivatives.
    • These intermediates are prepared through standard organic synthesis techniques, including Friedel-Crafts acylation and alkylation reactions.
  • Step 2: Formation of the Oxazinone Ring:
    • The key step involves the formation of the oxazinone ring through a cyclization reaction.
    • This is typically achieved by reacting the prepared intermediates under controlled conditions, such as using a base catalyst and specific solvents.
  • Step 3: Final Product Formation:
    • The final step involves the condensation of the cyclized intermediate with alpha-phenylbenzylidene.
    • This step requires precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one undergoes various chemical reactions, including:

  • Oxidation Reactions:
    • The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
    • These reactions result in the formation of oxidized derivatives, which can be further studied for their properties and applications.
  • Reduction Reactions:
    • Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
    • These reactions lead to the formation of reduced derivatives, which may exhibit different chemical and physical properties.
  • Substitution Reactions:
    • The compound can participate in substitution reactions, where specific functional groups are replaced with other groups.
    • Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one has several scientific research applications:

  • Chemistry:
    • The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
    • It serves as a precursor for the synthesis of various heterocyclic compounds.
  • Biology:
    • In biological research, the compound is studied for its potential as a biochemical probe.
    • It is used to investigate enzyme interactions and cellular pathways.
  • Medicine:
    • The compound is explored for its potential therapeutic applications, including its role as a lead compound in drug discovery.
    • It is studied for its pharmacological properties and potential efficacy in treating various diseases.
  • Industry:
    • In industrial applications, the compound is used in the development of specialty chemicals and materials.
    • It is utilized in the production of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:

  • Molecular Targets:
    • The compound interacts with enzymes and receptors, modulating their activity.
    • It binds to specific active sites, influencing biochemical reactions and cellular processes.
  • Pathways Involved:
    • The compound affects various signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
    • It modulates the expression of genes and proteins, leading to changes in cellular behavior.

Comparison with Similar Compounds

2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one can be compared with similar compounds to highlight its uniqueness:

  • Similar Compounds:
    • Benzenepropanoic acid, α-hydroxy-, methyl ester
    • Benzenemethanol, α-methyl-
  • Uniqueness:
    • The unique combination of functional groups in this compound imparts distinct chemical and physical properties.
    • Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a compound of significant interest.

Properties

Molecular Formula

C33H35NO3

Molecular Weight

493.6g/mol

IUPAC Name

2-benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one

InChI

InChI=1S/C33H35NO3/c1-22-18-20-25(21-19-22)34-30(36)27(28(35)32(2,3)4)29(33(5,6)7)37-31(34)26(23-14-10-8-11-15-23)24-16-12-9-13-17-24/h8-21H,1-7H3

InChI Key

PNNPISMJSVHXQR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(OC2=C(C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C)C(=O)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(OC2=C(C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C)C(=O)C(C)(C)C

Origin of Product

United States

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